(R)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide chemical properties
(R)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide chemical properties
An In-Depth Technical Guide to (R)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide
Introduction
(R)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide is a chiral, five-membered heterocyclic compound featuring a pyrrolidine ring, a hydroxyl group at the C3 position with a defined (R)-stereochemistry, and a dimethylcarboxamide group attached to the ring nitrogen. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, widely incorporated into a vast array of biologically active compounds due to its ability to explore three-dimensional chemical space effectively.[1] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core chemical properties, synthesis, characterization, and potential applications of this specific building block.
Section 1: Chemical Identity and Core Properties
The fundamental identity of a chemical compound is established by its structural and physicochemical properties. These data points are critical for experimental design, analysis, and computational modeling.
Key Identifiers and Physicochemical Data
The following table summarizes the essential identifiers and properties for (R)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide.
| Property | Value | Source(s) |
| IUPAC Name | (3R)-3-hydroxy-N,N-dimethylpyrrolidine-1-carboxamide | [2] |
| CAS Number | 1315054-87-5 | [2][3][4] |
| Molecular Formula | C₇H₁₄N₂O₂ | [2] |
| Molecular Weight | 158.20 g/mol | [2] |
| Canonical SMILES | CN(C)C(=O)N1CCO | [2] |
| InChIKey | UKRFCLBYZOKZQJ-ZCFIWIBFSA-N | [4] |
| Appearance | Not specified (typically an oil or low-melting solid) | N/A |
| Purity | ≥97-98% (as supplied by commercial vendors) | [2][4] |
| Storage Conditions | Sealed in dry, 2-8°C | [2] |
Computational Properties
Computational descriptors help predict a molecule's behavior in biological systems, such as its membrane permeability and solubility.
| Descriptor | Value | Significance | Source |
| Topological Polar Surface Area (TPSA) | 43.78 Ų | Predicts drug transport properties; a value < 140 Ų is often associated with good cell permeability. | [2] |
| LogP (Octanol-Water Partition Coefficient) | -0.2654 | Indicates the molecule's hydrophilicity. A negative value suggests higher water solubility. | [2] |
| Hydrogen Bond Acceptors | 2 | The two oxygen atoms can accept hydrogen bonds, influencing solubility and receptor interactions. | [2] |
| Hydrogen Bond Donors | 1 | The hydroxyl group can donate a hydrogen bond, a key interaction in many biological contexts. | [2] |
| Rotatable Bonds | 0 | The core structure is rigid, which can be advantageous for locking in a specific conformation for receptor binding. | [2] |
Section 2: Synthesis and Structural Elucidation
The synthesis of a chiral molecule requires stereocontrolled methods to ensure high optical purity. Following synthesis, a suite of spectroscopic techniques is employed to confirm the structure unequivocally.
Representative Synthetic Workflow
While specific proprietary syntheses may vary, a logical and common approach to preparing this compound involves the reaction of a commercially available chiral starting material, (R)-3-hydroxypyrrolidine, with a suitable carbamoylating agent. A common and effective agent for this transformation is dimethylcarbamoyl chloride.
Experimental Protocol: Synthesis of (R)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide
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Reaction Setup: To a stirred solution of (R)-3-hydroxypyrrolidine (1.0 eq.) in a suitable aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran) at 0°C, add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq.).
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Reagent Addition: Add dimethylcarbamoyl chloride (1.1 eq.) dropwise to the cooled solution. The causality here is critical: slow addition at a reduced temperature controls the exothermicity of the acylation reaction and minimizes side-product formation. The base is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
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Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate or Dichloromethane). The organic layers are combined, washed with brine to remove residual water, dried over an anhydrous salt like sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
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Purification: The crude product is then purified, typically by column chromatography on silica gel, to yield the final, high-purity compound.
Spectroscopic Characterization
Spectroscopic analysis provides the definitive proof of structure. The expected data for (R)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide are summarized below. This self-validating system ensures that the synthesized product matches the expected molecular architecture.
| Technique | Expected Observations |
| ¹H NMR | - O-H Proton: A broad singlet, chemical shift variable depending on solvent and concentration. - Pyrrolidine Ring Protons: Complex multiplets between ~1.8-4.0 ppm. The proton on the carbon bearing the hydroxyl group (H3) would appear as a multiplet around 4.0-4.5 ppm. - N(CH₃)₂ Protons: A sharp singlet at ~2.8-3.0 ppm, integrating to 6 protons. |
| ¹³C NMR | - C=O Carbon: A signal in the range of 160-170 ppm. - C-O Carbon: A signal for the carbon attached to the hydroxyl group, expected around 65-75 ppm. - Pyrrolidine Ring Carbons: Signals for the other three ring carbons, typically between 30-60 ppm. - N(CH₃)₂ Carbons: A signal around 35-40 ppm. |
| Mass Spec (ESI-MS) | - [M+H]⁺: The protonated molecular ion peak would be observed at m/z = 159.11, corresponding to the formula [C₇H₁₅N₂O₂]⁺. |
| FT-IR | - O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹. - C-H Stretch: Aliphatic C-H stretches just below 3000 cm⁻¹. - C=O Stretch: A strong, sharp absorption band for the carbamide carbonyl group around 1630-1680 cm⁻¹. |
Section 3: Applications in Research and Drug Development
The pyrrolidine ring is a cornerstone of modern medicinal chemistry, valued for its favorable physicochemical properties and its ability to act as a versatile scaffold.[1]
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Chiral Building Block: As a chiral molecule, (R)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide is an ideal starting point for asymmetric synthesis. The (R)-hydroxyl group provides a stereochemically defined handle for further chemical elaboration, allowing for the construction of enantiomerically pure target molecules. This is paramount in drug development, where stereoisomers often exhibit vastly different pharmacological and toxicological profiles.
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Modulation of Physicochemical Properties: The N,N-dimethylcarboxamide group is a common feature in drug candidates. It is generally metabolically stable and can act as a hydrogen bond acceptor. Its inclusion often improves aqueous solubility and can modulate a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Fragment-Based Drug Discovery (FBDD): This molecule can serve as a fragment for screening against biological targets. Its defined 3D geometry, combined with hydrogen bonding capabilities, makes it a high-quality starting point for developing more potent ligands.
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Context from Related Structures: The broader class of pyrrolidones and their derivatives has shown diverse utility. For example, N-methylpyrrolidone and its metabolite, 3-hydroxy-N-methylpyrrolidone, have been investigated as effective transdermal penetration enhancers, demonstrating that this chemical class can interact favorably with biological barriers.[5][6] This suggests that molecules incorporating this scaffold may possess interesting bioavailability characteristics.
Section 4: Safety, Handling, and Storage
Proper handling of any chemical reagent is essential for laboratory safety.
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Hazard Identification: Based on supplier safety information, this compound may be associated with the GHS07 pictogram, carrying the signal word "Warning".[2] It is prudent to treat it as potentially harmful if swallowed, inhaled, or in contact with skin.
-
Personal Protective Equipment (PPE): Standard laboratory PPE should be worn at all times. This includes safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[7]
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Handling: All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or aerosols.[7] Avoid contact with skin and eyes.[7]
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Storage: The compound should be stored in a tightly sealed container in a dry, cool environment, with a recommended temperature of 2-8°C to ensure long-term stability.[2]
Conclusion
(R)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide is a valuable chiral building block for chemical and pharmaceutical research. Its well-defined stereochemistry, combined with the presence of a hydroxyl group for further functionalization and a dimethylcarboxamide moiety for modulating physicochemical properties, makes it a versatile tool for the synthesis of complex molecular targets. The comprehensive chemical data provided in this guide serves as a foundational resource for scientists aiming to incorporate this promising intermediate into their research and development programs.
References
- (R)-3-hydroxy-N,N-dimethylpyrrolidine-1-carboxamide. ChemScene.
- 3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide|1315054-87-5. SinoStandards Bio-Tech.
- (R)-3-HYDROXY-N,N-DIMETHYLPYRROLIDINE-1-CARBOXAMIDE.
- (R)-3-hydroxy-N,N-dimethylpyrrolidine-1-carboxamide. CymitQuimica.
- 3-hydroxy-N-methylpyrrolidone and use as transdermal enhancer.
- SAFETY D
- Safety D
- (R)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide;131427-22-0. AAA-Chem.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.
- 3-Hydroxy-N-Methylpyrrolidone and Prepar
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